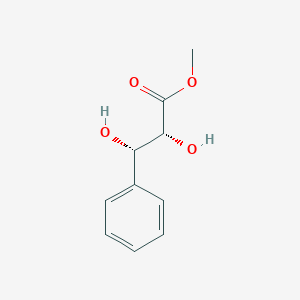

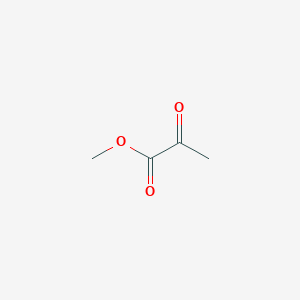

Methyl (2r,3s)-2,3-dihydroxy-3-phenylpropanoate

Overview

Description

Methyl (2r,3s)-2,3-dihydroxy-3-phenylpropanoate, also known as L-DOPA methyl ester, is a chemical compound that is used in scientific research for its potential therapeutic applications. It is a derivative of L-DOPA, which is a precursor to the neurotransmitter dopamine. L-DOPA methyl ester has been studied for its potential as a treatment for neurological disorders such as Parkinson's disease.

Scientific Research Applications

Chemoenzymatic Synthesis : It is utilized in the chemoenzymatic synthesis of the C-13 side chain of paclitaxel (Taxol) and docetaxel (Taxotere), contributing to medicinal chemistry and drug development (Hamamoto et al., 2000).

Stereochemical Analysis : The compound is used to establish absolute stereochemistries in various compounds, aiding in the understanding and development of stereochemically complex molecules (Rodriguez et al., 1993).

Organic Synthesis : It serves as a key intermediate in the synthesis of amino acid ester isocyanates, which are important in various synthetic pathways (Tsai et al., 2003).

Resolution of Stereoisomers : The compound is used for resolving racemic mixtures and establishing the absolute configuration of complex molecules, which is crucial in the field of chiral chemistry and pharmaceuticals (Drewes et al., 1992).

Preparation of Secondary Alcohols : It aids in preparing diastereoisomeric secondary alcohols with 1,3 related stereocenters, which are valuable in the synthesis of various organic compounds (Barbero et al., 1997).

Cyclopropane Derivatives : The compound is used in the Blaise rearrangement to form cyclopropane derivatives, contributing to the development of new molecular structures (Abe & Suehiro, 1982).

Heptoprotective Lactam Synthesis : It can synthesize new hepatoprotective lactams from the leaves of Chinese folk medicine Clausena lansium, showing its potential in discovering new therapeutic agents (Wang & Tian, 1996).

Safety and Hazards

Mechanism of Action

Target of Action

Methyl (2R,3S)-2,3-dihydroxy-3-phenylpropanoate is a chemical compound with a complex structure The primary targets of this compound are not explicitly mentioned in the available literature

Mode of Action

It is known that this compound can be used as an intermediate in the synthesis of biologically important 5-phenyl substituted δ2-thiazolines , an antidepressant, (+)-(S)-dapoxetine , and ®-Cyclohexyl lactic acid, a building block required for the preparation of an E-selectin inhibitor . The exact interaction of this compound with its targets and the resulting changes are subjects of ongoing research.

Biochemical Pathways

It is known that this compound plays a role in the synthesis of certain biologically important compounds

Result of Action

As an intermediate in the synthesis of certain compounds , it likely contributes to the effects of these compounds.

properties

IUPAC Name |

methyl (2R,3S)-2,3-dihydroxy-3-phenylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O4/c1-14-10(13)9(12)8(11)7-5-3-2-4-6-7/h2-6,8-9,11-12H,1H3/t8-,9+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXDRYSIPXMREGK-DTWKUNHWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C(C1=CC=CC=C1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H]([C@H](C1=CC=CC=C1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of using methyl (2R,3S)-2,3-dihydroxy-3-phenylpropanoate in the synthesis of (+)-(3R,4S,5R,7S)-neoclausenamide?

A1: this compound serves as a crucial starting material in the asymmetric total synthesis of (+)-(3R,4S,5R,7S)-neoclausenamide. [] This specific stereoisomer of the compound allows for the controlled construction of the desired stereochemistry in the final product, which is critical for its biological activity. The synthesis reported achieved a 22.0% overall yield, demonstrating the effectiveness of using this starting material. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl [4-(chloromethyl)-1,3-thiazol-2-yl]carbamate](/img/structure/B45397.png)

![6,7-Dimethyl-1H-benzo[D]imidazole-2-thiol](/img/structure/B45407.png)